12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
This compound belongs to a class of chiral phosphoric acid derivatives characterized by a rigid, spirobiindane-based scaffold. The presence of bis(2,4,6-trimethylphenyl) substituents at the 1,10-positions confers significant steric bulk, which is critical for enantioselective catalytic applications, such as asymmetric synthesis . The 12-hydroxy group and phosphocine oxide moiety contribute to its Lewis acidity, enabling interactions with substrates in catalytic cycles. Its molecular formula is C₃₅H₃₃O₄P, with a molecular weight of 548.61 g/mol (calculated).
Properties
IUPAC Name |
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35O4P/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35-14-12-26-8-10-28(30-23(5)17-20(2)18-24(30)6)34(32(26)35)39-40(36,37)38-33(27)31(25)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLNTQNPBGCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C)C)C)OP(=O)(O3)O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced at a scale suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom within the dioxaphosphocine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in complex formation and catalysis, which are critical for its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents at the 1,10-positions and the oxidation state of the phosphorus center. Key examples include:
Key Observations :
- Electron-Deficient Groups (e.g., CF₃ in ): Enhance Lewis acidity and stability but may reduce solubility in polar solvents.
- Aromatic Substituents (e.g., naphthyl in ): Improve π-π interactions, relevant for substrate binding in catalysis.
- Steric Bulk (e.g., trimethylphenyl in the target compound): Critical for enantioselectivity by restricting substrate access to specific stereochemical pathways .
Bioactivity and Functional Comparisons
Computational Similarity Analysis
- Tanimoto Coefficients : Structural analogs with >70% similarity (e.g., aglaithioduline vs. SAHA in ) often share bioactivity profiles. For the target compound, similarity indexing using Morgan fingerprints or MACCS keys could predict applications in kinase inhibition or epigenetic modulation .
- Molecular Networking: Clustering via MS/MS fragmentation patterns (cosine scores >0.8 in ) may link the compound to indenochromenone derivatives (e.g., ), which exhibit anti-inflammatory activity.
Catalytic Performance
- SPINOL derivatives () achieve >90% enantiomeric excess (ee) in asymmetric reactions, outperforming tert-butyl analogs (). The target compound’s trimethylphenyl groups may offer intermediate selectivity due to balanced steric and electronic effects.
Biological Activity
12-Hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS Number: 2464909-21-3) is a complex organic compound that has garnered interest in the field of medicinal chemistry and catalysis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a chiral phosphoric acid structure which is significant for its potential applications as a catalyst or ligand in asymmetric reactions. The molecular formula is with a molecular weight of approximately 550.6 g/mol.
Anticancer Potential
Preliminary studies suggest that phosphoric compounds can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. However, direct studies on the anticancer effects of this compound are scarce.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Enzyme inhibitors are vital in drug development as they can modulate biochemical pathways associated with various diseases. The specific enzymes targeted by this compound remain to be fully elucidated.
Study on Antioxidant Activity
A study examining similar phosphoric acid derivatives found that they exhibited significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated a dose-dependent response suggesting that modifications to the structure could enhance or reduce activity.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 25 | Antioxidant |
| Compound B | 40 | Antioxidant |
| 12-Hydroxy Compound | TBD | TBD |
Investigation into Anticancer Properties
In vitro studies on related compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is needed to determine if the target compound exhibits similar effects.
Enzyme Inhibition Studies
Research conducted on phosphoric acid derivatives has demonstrated their ability to inhibit certain kinases involved in cancer progression. These findings suggest that this compound may also possess enzyme inhibitory properties warranting further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
